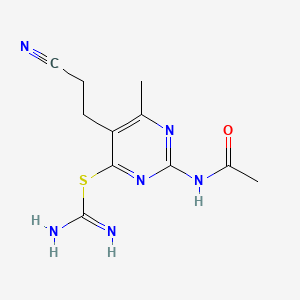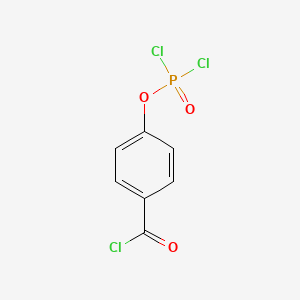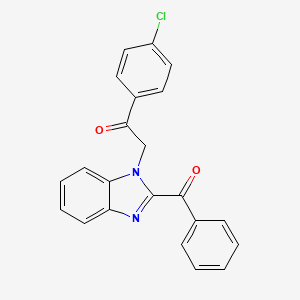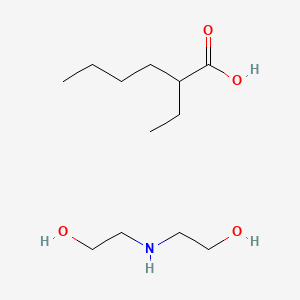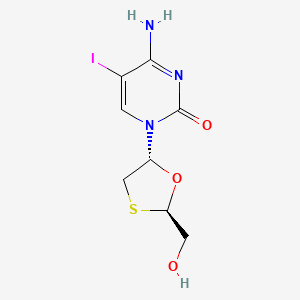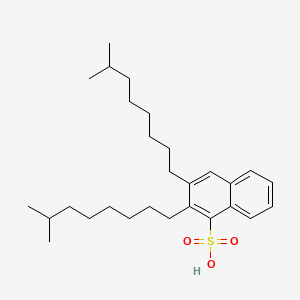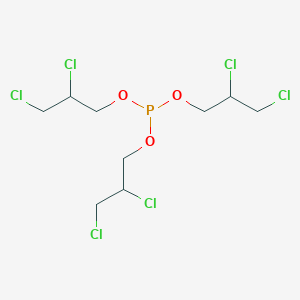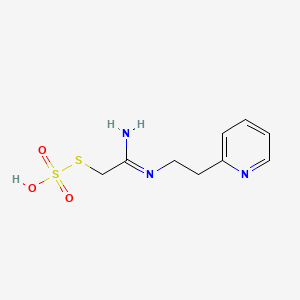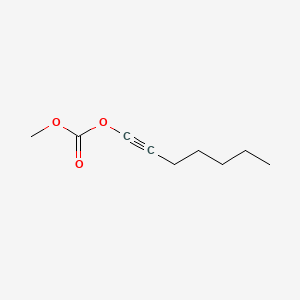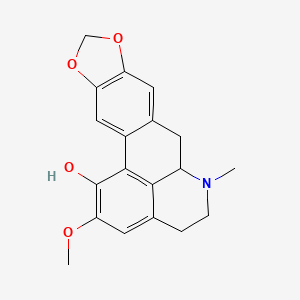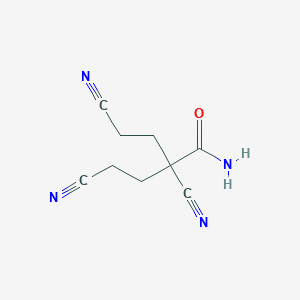![molecular formula C22H22O3S B12790145 [4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate CAS No. 7598-30-3](/img/structure/B12790145.png)
[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate is an organic compound with the molecular formula C22H22O3S It is a derivative of phenylpropanol and benzenesulfonate, characterized by its unique structural features that include a phenyl group attached to a propan-2-yl group and a methylbenzenesulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 4-(2-phenylpropan-2-yl)phenol in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate
- 4-(2-Phenylpropan-2-yl)phenol
- 4-Methylbenzenesulfonyl chloride
Uniqueness
This compound is unique due to its combined structural features of phenylpropanol and benzenesulfonate. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
7598-30-3 |
|---|---|
Formule moléculaire |
C22H22O3S |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
[4-(2-phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H22O3S/c1-17-9-15-21(16-10-17)26(23,24)25-20-13-11-19(12-14-20)22(2,3)18-7-5-4-6-8-18/h4-16H,1-3H3 |
Clé InChI |
ARGGMTMMHAJLLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



